1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

Catalog No.
S3126346
CAS No.
1864062-25-8
M.F
C7H12Br2N2
M. Wt
283.995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobro...

CAS Number

1864062-25-8

Product Name

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

IUPAC Name

1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide

Molecular Formula

C7H12Br2N2

Molecular Weight

283.995

InChI

InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H

InChI Key

CWVYWGHAVLYWBA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCBr)C.Br

Solubility

not available

Application in Perovskite Solar Cells

Scientific Field: Organometallic Chemistry

Summary of Application: This compound has been used to enhance the performance of perovskite solar cells (PSCs). Defects in perovskite films are one of the main factors that affect the efficiency and stability of PSCs .

Methods of Application: The compound was introduced into the perovskite precursor solution as a passivation agent. It coordinates with Lewis acid Pb 2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .

Results: The power conversion efficiency (PCE) of PSC increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (V OC ), short circuit current density (J SC) and fill factor (FF). After 30 days of storage, the PCE of the PSC was maintained at 61.9% of its initial value .

Application in α-Bromination Reaction on Acetophenone Derivatives

Scientific Field: Organic Chemistry

Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing this compound as the brominating agent .

Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Synthesis of Thiazolines and Thiazines

Scientific Field: Organic Synthesis

Summary of Application: This compound can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide is an organic compound classified under the pyrazole family. It features a bromoethyl group attached to a pyrazole ring that is further substituted with two methyl groups at the 3 and 5 positions. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields such as medicinal chemistry and agrochemicals. The compound is recognized by its CAS number 83467-28-1 and has a molecular formula of C7H11BrN2C_7H_{11}BrN_2 with a molecular weight of approximately 203.08 g/mol .

, including:

  • Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
  • Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
  • Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

The biological activities of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide are currently under investigation. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The mechanism of action involves the interaction of the bromoethyl group with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the pyrazole ring may interact with various receptors and enzymes, modulating their functions .

The synthesis of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide typically involves two key steps:

  • Bromination: The initial step involves the bromination of 3,5-dimethyl-1H-pyrazole.
  • Bromoethyl Group Introduction: The bromoethyl group is introduced through a reaction with bromoethanol in the presence of a strong acid such as hydrobromic acid. This reaction is generally conducted under reflux conditions to ensure complete conversion.

In industrial settings, continuous flow reactors may be employed to scale up production while maintaining better control over reaction conditions and improving yields.

This compound has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology: It is studied for potential biological activities, contributing to research in drug development.
  • Medicine: It acts as an intermediate in synthesizing drugs targeting various diseases.
  • Industry: It is utilized in producing specialty chemicals and materials .

Research into the interaction studies of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide focuses on its ability to form covalent bonds with nucleophilic sites in biological molecules. Such interactions can lead to significant changes in enzyme activity and cellular processes, which are critical for understanding its potential therapeutic effects .

Several compounds share structural similarities with 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide12345678Contains an imidazole ring instead of a pyrazole ring; different reactivity.
2-Bromoethylamine hydrobromide12345679Simpler structure; lacks the pyrazole ring; primarily used in amine synthesis.
3-Bromopropylamine hydrobromide12345680Features a propyl group; different chain length affects reactivity and properties.

Uniqueness

The uniqueness of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide lies in its combination of both bromoethyl and dimethyl substituents on the pyrazole ring. This specific arrangement allows for targeted interactions with molecular targets that are not present in similar compounds, enhancing its potential utility in research and industrial applications.

Dates

Modify: 2024-04-14

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